2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .
Scientific Research Applications
2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,4-Methylenedioxy-alpha-PHP
- 1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone
Uniqueness
What sets 2-[11-(4-CHLOROPHENYL)-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]-N-(2-FURYLMETHYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O3/c1-28(2)14-22-26(24(33)15-28)27(18-9-11-19(29)12-10-18)32(23-8-4-3-7-21(23)31-22)17-25(34)30-16-20-6-5-13-35-20/h3-13,27,31H,14-17H2,1-2H3,(H,30,34) |
InChI Key |
NDVGDDANAFYTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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